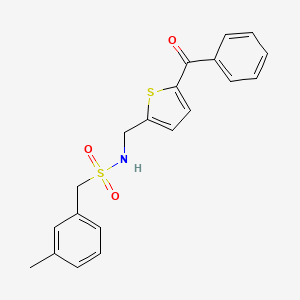

![molecular formula C5H7BF3K B2491709 钾;1-双环[1.1.1]戊基(三氟)硼胺 CAS No. 2410559-72-5](/img/structure/B2491709.png)

钾;1-双环[1.1.1]戊基(三氟)硼胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of bench-stable bicyclo[1.1.1]pentane trifluoroborate salts has been enabled through continuous flow methods. These compounds are utilized in metallaphotoredox cross-couplings, demonstrating their utility in constructing complex molecular architectures (VanHeyst et al., 2020).

Molecular Structure Analysis

Research into the formation of 1-bicyclo[1.1.1]pentyl anion revealed insights into the acidity and C-H bond dissociation energy of related compounds, highlighting the stability and unique bonding characteristics of this class of molecules (Reed et al., 2002).

Chemical Reactions and Properties

The gem-difluoroallylation of [1.1.1]propellane to access gem-difluoroallylic bicyclo[1.1.1]pentanes showcases the compound's reactivity under visible light-induced conditions. This method is characterized by its mild reaction conditions and broad reactant scope (Zhu et al., 2023).

Physical Properties Analysis

Studies on partially bridge-fluorinated dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylates have provided detailed insights into the NMR spectra and calculated geometries, reflecting the impact of fluorination on the bicyclo[1.1.1]pentane cage's strain and chemical shifts (Shtarev et al., 2001).

Chemical Properties Analysis

The design, synthesis, and characterization of difluoro-substituted bicyclo[1.1.1]pentanes highlight the development of practical synthetic approaches to these compounds. These methodologies suggest their application as saturated bioisosteres of the benzene ring for drug discovery projects, emphasizing their significance in medicinal chemistry (Bychek et al., 2019).

科学研究应用

1. Bicyclo[1.1.1]pentane Trifluoroborate Salts in Medicinal ChemistryBicyclo[1.1.1]pentane motifs are increasingly used in medicinal chemistry as bioisosteres due to their impact on key physicochemical properties. The synthesis of bench-stable bicyclo[1.1.1]pentane trifluoroborate salts and their utilization in metallaphotoredox cross-couplings has been developed, facilitating the creation of complex biaryl isosteres (VanHeyst et al., 2020).

2. Synthesis of Enantioenriched Bicyclo[1.1.1]pentanesThe development of an efficient route to α-chiral bicyclo[1.1.1]pentanes, which are useful surrogates in medicinal chemistry, has been reported. This involves highly diastereoselective asymmetric enolate functionalization, with applications in the synthesis of BCP analogues of significant compounds (Wong et al., 2019).

3. Role in Organic ChemistryPotassium trifluoro(organo)borates are emerging as stable and reactive alternatives in organic chemistry. Their use in transmetallation reactions with transition metals and the formation of difluoroboranes highlights their versatility and reactivity in various organic reactions (Darses & Genêt, 2003).

4. Advances in Bicyclo[1.1.1]pentane ChemistryRecent advances in the synthetic chemistry of Bicyclo[1.1.1]pentane (BCP) focus on its potential in drug discovery, owing to its three-dimensional cyclic structure and bioisostere properties for various chemical groups. This includes the development of radical multicomponent carboamination of [1.1.1]propellane, enhancing the synthesis of diversified BCP derivatives (Kanazawa & Uchiyama, 2018).

未来方向

The future directions for the research and application of Potassium;1-bicyclo[1.1.1]pentanyl(trifluoro)boranuide could involve its use in drug discovery, given the interest in bicyclo[1.1.1]pentanes by pharmaceutical companies . The development of practical synthetic methods could also facilitate the transition of bicyclo[1.1.1]pentane-containing bioactive compounds to clinical candidates, and subsequently to drugs .

属性

IUPAC Name |

potassium;1-bicyclo[1.1.1]pentanyl(trifluoro)boranuide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BF3.K/c7-6(8,9)5-1-4(2-5)3-5;/h4H,1-3H2;/q-1;+1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXQSCLCAFXFPBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C12CC(C1)C2)(F)(F)F.[K+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BF3K |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Tert-butyl-2-[1-(1,5-dimethylpyrazole-3-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2491630.png)

![3-(1H-benzotriazol-1-yl)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]propanehydrazide](/img/structure/B2491632.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-5-bromo-2-chlorobenzamide](/img/structure/B2491635.png)

![1-(4-Methylphenyl)-4-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2491637.png)

![2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-(4-fluorobenzyl)oxime](/img/structure/B2491640.png)

![2-((3,4-dichlorobenzyl)thio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2491644.png)

![N'-cyclopropyl-N-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2491645.png)